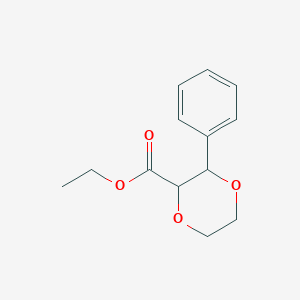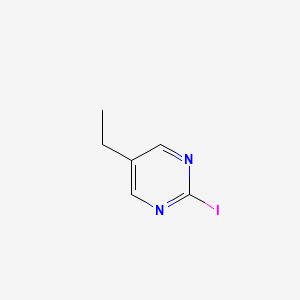
5-Ethyl-2-iodopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-iodopyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The presence of an iodine atom at the 2-position and an ethyl group at the 5-position makes this compound a unique and valuable compound in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-iodopyrimidine typically involves the iodination of a pyrimidine precursor. One common method is the iodination of 5-ethylpyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction conditions may include heating and stirring to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-iodopyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with aryl or alkyl boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) are typical.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include 5-ethyl-2-azidopyrimidine or 5-ethyl-2-cyanopyrimidine.
Cross-Coupling: Products include various substituted pyrimidines with new aryl or alkyl groups.
Oxidation: Products include 5-ethylpyrimidine-2-carboxylic acid.
Reduction: Products include 5-ethylpyrimidine.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and as a building block in organic synthesis.
Biology: Studied for its potential role in nucleic acid analogs and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-iodopyrimidine depends on its specific application. In biochemical assays, it may interact with nucleic acids or proteins, affecting their function. In drug development, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and ethyl group can influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar structure with a bromine atom instead of an ethyl group.
5-Methyl-2-iodopyrimidine: Similar structure with a methyl group instead of an ethyl group.
2-Iodo-4,6-dimethylpyrimidine: Similar structure with additional methyl groups at the 4 and 6 positions.
Uniqueness
5-Ethyl-2-iodopyrimidine is unique due to the presence of both an iodine atom and an ethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its utility in cross-coupling reactions and its potential as a pharmacophore in drug design.
Eigenschaften
IUPAC Name |
5-ethyl-2-iodopyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEUZGXDGJNLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
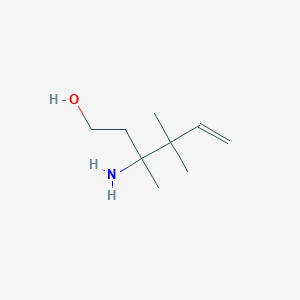
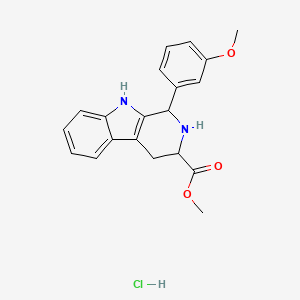
![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)
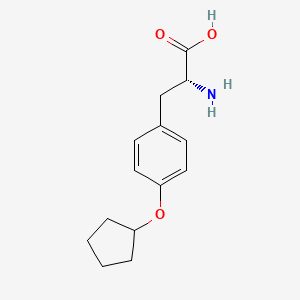
![(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13031556.png)

![5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)
![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)

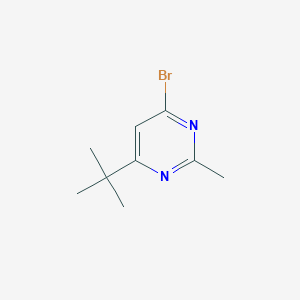

![2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol](/img/structure/B13031603.png)
